molecular formula C9H7NO4 B3023441 3-Nitrocinnamic acid CAS No. 1772-76-5

3-Nitrocinnamic acid

Cat. No.: B3023441
CAS No.: 1772-76-5
M. Wt: 193.16 g/mol
InChI Key: WWXMVRYHLZMQIG-SNAWJCMRSA-N
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Description

3-Nitrocinnamic acid is an organic compound with the molecular formula C₉H₇NO₄. It is a derivative of cinnamic acid, where a nitro group is substituted at the third position of the phenyl ring. This compound is known for its light yellow crystalline appearance and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrocinnamic acid can be synthesized through several methods. One common method involves the Knoevenagel condensation reaction between 3-nitrobenzaldehyde and malonic acid in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Purification is often achieved through recrystallization from solvents like ethanol or benzene .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Nitrocinnamic acid has several applications in scientific research:

Comparison with Similar Compounds

Comparison: 3-Nitrocinnamic acid is unique due to the position of the nitro group, which influences its reactivity and biological activity. Compared to cinnamic acid, the presence of the nitro group enhances its electron-withdrawing properties, making it more reactive in nucleophilic substitution reactions. The position of the nitro group also affects its interaction with biological targets, potentially leading to different pharmacological effects .

Properties

IUPAC Name

(E)-3-(3-nitrophenyl)prop-2-enoic acid
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InChI

InChI=1S/C9H7NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H,(H,11,12)/b5-4+
Source PubChem
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InChI Key

WWXMVRYHLZMQIG-SNAWJCMRSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)O
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Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)O
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Molecular Formula

C9H7NO4
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DSSTOX Substance ID

DTXSID8060298, DTXSID40901345
Record name 2-Propenoic acid, 3-(3-nitrophenyl)-
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Molecular Weight

193.16 g/mol
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Physical Description

Off-white odorless powder; [Alfa Aesar MSDS]
Record name m-Nitrocinnamic acid
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CAS No.

1772-76-5, 555-68-0
Record name (2E)-3-(3-Nitrophenyl)-2-propenoic acid
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Record name m-Nitrocinnamic acid
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Record name 2-Propenoic acid, 3-(3-nitrophenyl)-
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Record name 3-NITROCINNAMIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 3-Nitrocinnamic Acid?

A1: this compound (3NCA) is an organic compound with the molecular formula C₉H₇NO₄. It has a molecular weight of 193.15 g/mol. Structurally, it comprises a benzene ring substituted at the meta position with a nitro group (-NO₂) and an acrylic acid group (-CH=CH-COOH). [] Spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR), further confirm its structure and characteristics. [, ]

Q2: How does the structure of this compound contribute to its self-assembly properties?

A2: this compound exhibits unique self-assembly behavior, forming helical structures in solution. [] This spontaneous symmetry breaking arises from a combination of hydrogen bonding between carboxylic acid groups and dipole-dipole interactions influenced by the nitro group. [] Other isomers or related molecules lack this specific arrangement, highlighting the crucial role of the nitro group's position and its interaction with surrounding molecules in driving this self-assembly process.

Q3: Can you elaborate on the chiral symmetry breaking observed in this compound?

A3: While this compound itself is achiral, its self-assembly into helical structures in solution demonstrates a fascinating example of chiral symmetry breaking. [] This means that despite the individual molecules lacking chirality, the supramolecular helical structures formed exhibit a preference for either a left- or right-handed configuration. Upon casting on a solid substrate, this tiny chiral bias in the solution is amplified, leading to a detectable macroscopic chirality measurable through circular dichroism. []

Q4: Are there any insights from computational chemistry regarding this compound?

A4: Density functional theory (DFT) calculations have been employed to investigate the geometry, intermolecular hydrogen bonding, and vibrational frequencies of this compound. [] These calculations help to correlate theoretical predictions with experimental findings from techniques like X-ray diffraction, providing a more comprehensive understanding of the molecule's structure and properties.

Q5: What are the applications of this compound in material science?

A5: this compound has shown potential in materials science due to its non-linear optical properties. [] Studies using the Kurtz and Perry powder test revealed that this compound exhibits second harmonic generation, indicating its potential use in applications such as frequency doubling and optical data storage. []

Q6: Has research explored the reactivity of this compound in chemical reactions?

A6: Yes, this compound has been studied in the context of photochemical reactions. Notably, it undergoes an unusual [2+2] photocycloaddition reaction with tryptamine in the solid state, leading to a cyclobutane adduct. [] This reaction pathway differs from what is observed in solution, highlighting the influence of solid-state packing on chemical reactivity.

Q7: What analytical techniques are relevant for studying this compound?

A7: Several analytical techniques are employed to characterize and quantify this compound. These include:

  • X-ray diffraction (XRD): Used to determine crystal structure and confirm molecular geometry. [, ]
  • Infrared spectroscopy (IR): Provides information about functional groups and bonding within the molecule. [, ]
  • Circular Dichroism (CD): Measures the differential absorption of left- and right-circularly polarized light, useful for studying chiral molecules and supramolecular assemblies. []
  • Thermogravimetric analysis (TGA) and Differential thermal analysis (DTA): Used to study the thermal stability and decomposition patterns of the compound. []

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